molecular formula C26H32N8 B609947 CYP3cide CAS No. 1390637-82-7

CYP3cide

Cat. No.: B609947
CAS No.: 1390637-82-7
M. Wt: 456.6 g/mol
InChI Key: WDWIMDKOXZZYHH-FQEVSTJZSA-N
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Description

PF-04981517, also known as CYP3cide, is a potent and selective time dependent inactivator of Cytochrome P450 3A4 (CYP3A4). This compound is a very useful tool for understanding the relative roles of CYP3A4 versus CYP3A5 and the impact of CYP3A5 genetic polymorphism on a compound's pharmacokinetics.

Biochemical Analysis

Biochemical Properties

CYP3cide plays a crucial role in biochemical reactions by inhibiting the activity of CYP3A4, a key enzyme in the cytochrome P450 family. The inhibition of CYP3A4 by this compound is both potent and selective, with an IC50 value of 0.03 μM for midazolam 1’-hydroxylase activity . This compound also interacts with CYP3A5 and CYP3A7, but with significantly higher IC50 values of 17 μM and 71 μM, respectively . This selective inhibition allows researchers to differentiate the metabolic contributions of CYP3A4 from those of CYP3A5 and CYP3A7.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. By inhibiting CYP3A4, this compound influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The inhibition of CYP3A4 can lead to altered drug metabolism and potential drug-drug interactions, affecting the overall cellular response to pharmacological treatments . Additionally, this compound’s impact on gene expression and cellular metabolism can provide insights into the role of CYP3A4 in maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of CYP3A4, leading to the enzyme’s inactivation. This inactivation is time-dependent and results from the formation of a stable complex between this compound and CYP3A4 . The binding of this compound to CYP3A4 prevents the enzyme from metabolizing its substrates, thereby inhibiting its activity. This mechanism-based inhibition is highly efficient, with a kinact/KI value of 3300 to 3800 ml·min−1·μmol−1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on CYP3A4 activity change over time. This compound is stable under experimental conditions and maintains its inhibitory effects on CYP3A4 for extended periods . The long-term effects of this compound on cellular function can vary depending on the experimental setup and the duration of exposure. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CYP3A4, affecting the metabolism of various substrates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound selectively inhibits CYP3A4 without significant off-target effects . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and altered drug metabolism . These dosage-dependent effects highlight the importance of optimizing this compound concentrations in experimental studies to achieve selective inhibition of CYP3A4 while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include the inhibition of CYP3A4-mediated reactions. By inhibiting CYP3A4, this compound affects the metabolism of drugs and other xenobiotics that are substrates of this enzyme . The inhibition of CYP3A4 can lead to changes in metabolic flux and metabolite levels, impacting the pharmacokinetics and pharmacodynamics of co-administered drugs . This compound’s role in these metabolic pathways provides valuable insights into the regulation of drug metabolism and potential drug-drug interactions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its cellular uptake and distribution . The localization and accumulation of this compound within specific tissues can influence its inhibitory effects on CYP3A4. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum, where CYP3A4 is predominantly located . This localization allows this compound to effectively inhibit CYP3A4 activity within its native cellular environment. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific subcellular compartments . The subcellular localization of this compound is crucial for its function as a selective inhibitor of CYP3A4.

Properties

IUPAC Name

1-methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]-4-[(3S)-3-piperidin-1-ylpyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N8/c1-18-7-9-19(10-8-18)24-21(15-29-31(24)2)23-22-25(32(3)30-23)27-17-28-26(22)34-14-11-20(16-34)33-12-5-4-6-13-33/h7-10,15,17,20H,4-6,11-14,16H2,1-3H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWIMDKOXZZYHH-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NN2C)C3=NN(C4=C3C(=NC=N4)N5CCC(C5)N6CCCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(C=NN2C)C3=NN(C4=C3C(=NC=N4)N5CC[C@@H](C5)N6CCCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747404
Record name 1-Methyl-3-[1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]-4-[(3S)-3-(piperidin-1-yl)pyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1390637-82-7
Record name 1-Methyl-3-(1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl)-4-((3S)-3-piperidin-1-ylpyrrolidin-1-yl)-1H-pyrazolo(3,4-d)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1390637827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-[1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]-4-[(3S)-3-(piperidin-1-yl)pyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-04981517
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRD2TT3Y1T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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